(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Lipophilicity Drug Design Physicochemical Property

Researchers synthesizing GPR40 antagonists (e.g., GW-1100) or pyrimidine-based agrochemicals require the 2-ethoxypyrimidine fragment with defined (E)-acrylate geometry. Generic analogs compromise regioselectivity and SAR fidelity. • Direct installation of 2-ethoxypyrimidine via Michael addition or cross-coupling-bypasses protection/deprotection steps. • Defined (E)-configuration ensures predictable diastereoselectivity in conjugate additions. • XLogP3 = 1.5 provides distinct lipophilicity vs. methoxy analog (XLogP3 = 1.1) for ADME optimization. Supplied at ≥98% purity with full QA documentation. Immediate global shipping.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 1314533-99-7
Cat. No. B595943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate
CAS1314533-99-7
Synonyms(E)-ethyl 3-(2-ethoxypyriMidin-5-yl)acrylate
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESCCOC1=NC=C(C=N1)C=CC(=O)OCC
InChIInChI=1S/C11H14N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h5-8H,3-4H2,1-2H3/b6-5+
InChIKeyOASPVXGTHCNFIB-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Overview


(E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a pyrimidine derivative featuring an α,β-unsaturated ethyl ester and a 2-ethoxy substituent on the pyrimidine ring, with the acrylate moiety locked in the (E)-configuration [1]. It has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol [1]. Commercial availability is typically at purities of 95% or 98% . The compound is employed as a versatile intermediate for constructing pyrimidine-based scaffolds, with the electron-deficient acrylate double bond and ethoxy substituent enabling distinct reactivity profiles in medicinal chemistry and agrochemical research [2].

Synthetic role Pyrimidine scaffold intermediate with (E)-acrylate handle.
Key selection point 2-ethoxy substituent for distinct electronic and lipophilic profile. Compare with methoxy or chloro analogs for SAR.
Stereochemical control (E)-isomer identity supports predictable diastereoselectivity. Review COA for E/Z purity.

(E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate: Non-Interchangeability


Although several pyrimidine-5-yl acrylates are commercially offered as building blocks, the specific combination of the (E)-acrylate geometry and the 2-ethoxy substituent present in (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate dictates unique electronic and steric properties that directly impact reactivity in downstream transformations such as Michael additions, cycloadditions, and cross-couplings [1][2]. The ethoxy group at the 2-position of the pyrimidine ring modulates both the electron density of the heterocycle and the overall lipophilicity compared to methoxy, chloro, or unsubstituted analogs, leading to different regioselectivity and yield profiles in multi-step syntheses [1]. Simply substituting a generic pyrimidine acrylate risks altering reaction kinetics, product distribution, and final compound purity, while also violating the structural integrity required for structure-activity relationship (SAR) studies where the ethoxy substituent is a deliberate pharmacophoric element [2].

2-Ethoxy
Substituting with 2-methoxy, 2-chloro, or unsubstituted pyrimidine analogs may shift regioselectivity and reaction kinetics in downstream steps.
(E)-Isomer
Generic or undefined E/Z mixtures can alter stereochemical outcomes in conjugate additions and may violate SAR design principles.
Purity
Grade variations may affect yield reproducibility in multi-step syntheses; 95% vs 98% purity may require batch-specific review.

(E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate: Differentiation Evidence


Lipophilicity vs 2-Methoxy Analog

The ethoxy substituent on (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate contributes to distinct lipophilicity versus the corresponding 2-methoxy derivative. PubChem computed XLogP3-AA for the 2-ethoxy compound is 1.5 [1]. Using the same computational method, the 2-methoxy analog (CID 53259860) yields an XLogP3-AA of 1.1, representing a 0.4 log unit increase that can enhance membrane permeability in cell-based assays [2].

Lipophilicity vs 2-Methoxy
Class-level inference
Target XLogP3-AA = 1.5; Comparator XLogP3-AA = 1.1
ΔXLogP3 = +0.4
Reported lipophilicity difference may influence membrane permeability context.
In silico computed values; verify experimentally.
Lipophilicity Drug Design Physicochemical Property

TPSA and H-Bond Acceptors vs 2-Chloro Analog

The presence of the ethoxy group at the 2-position results in a TPSA of 61.3 Ų and 5 hydrogen bond acceptors for (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate [1]. The 2-chloro analog (CID 53259861) has a TPSA of 52.0 Ų and only 4 hydrogen bond acceptors [2]. This 9.3 Ų increase in TPSA and additional H-bond acceptor can lead to improved aqueous solubility and altered binding interactions in target proteins.

TPSA vs 2-Chloro Analog
Class-level inference
Target TPSA = 61.3 Ų (5 HBA); Comparator TPSA = 52.0 Ų (4 HBA)
ΔTPSA = +9.3 Ų; ΔHBA = +1
Higher TPSA and H-bond capacity supports solubility and binding-interaction screening.
In silico computed values; data to verify.
Polar Surface Area Bioavailability Molecular Descriptor

Stereochemical Purity: E-Isomer vs Mixed Batches

The compound is specifically the (E)-isomer, as confirmed by the InChIKey (OASPVXGTHCNFIB-AATRIKPKSA-N) which encodes the E-stereochemistry [1]. Commercial suppliers list the product with purity specifications of 95% or 98%, implying a defined E/Z ratio . In contrast, generic pyrimidine acrylate building blocks that are not stereochemically defined may contain variable amounts of the Z-isomer, leading to inconsistent reactivity in stereospecific transformations such as Diels-Alder cycloadditions or asymmetric hydrogenations.

Stereochemical Purity
Supporting evidence
(E)-isomer confirmed by InChIKey; supplier purity ≥95% or 98%
Defined E-stereochemistry supports reproducible stereospecific synthesis.
Verify lot-specific E/Z ratio via COA.
Stereochemistry Synthetic Intermediate Quality Control

(E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate: Key Applications


GPR40 Antagonist Building Block

The 2-ethoxypyrimidin-5-yl moiety present in (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a key structural component of known GPR40 antagonists such as GW-1100 . Researchers synthesizing GW-1100 or its analogs can employ this compound to directly install the 2-ethoxypyrimidine fragment via the acrylate handle, bypassing multiple protection/deprotection steps and ensuring structural fidelity to the pharmacophore.

Pyrimidine Pesticide Candidate Synthesis

The patent literature on pyrimidyl-substituted acrylic esters describes their utility as fungicidal and pesticidal agents [1]. (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, with its specific ethoxy substituent, falls within the claimed generic scope and can serve as a direct starting material or intermediate for novel agrochemical lead optimization programs requiring the 2-ethoxypyrimidine substitution pattern.

Lipophilicity Control in SAR Studies

When fine-tuning lipophilicity in a lead series, the ethoxy derivative (XLogP3 = 1.5) provides a distinct physicochemical signature compared to the methoxy analog (XLogP3 = 1.1) [2]. This 0.4 log unit difference can be critical for optimizing ADME properties, making the ethoxy compound the appropriate choice when the target profile calls for moderately increased logP.

Stereospecific Conjugate Addition Reactions

The defined (E)-configuration of the acrylate double bond ensures predictable diastereoselectivity in Michael additions and related conjugate additions. Procurement of the explicitly (E)-isomer rather than a mixed E/Z batch guarantees reproducibility in asymmetric synthesis protocols where the olefin geometry dictates the stereochemical outcome [3].

Application
Selection Property
Validation Focus
GPR40 antagonist scaffold
2-Ethoxypyrimidine fragment installation
Pharmacophoric fidelity via acrylate coupling
Pyrimidine pesticide synthesis
Agrochemical lead optimization intermediate
2-Ethoxy substitution pattern review
Lipophilicity tuning in SAR
Moderate logP increase vs methoxy
ADME property context review
Stereospecific conjugate additions
Defined (E)-acrylate geometry
Diastereoselectivity outcome verification

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